N-[3,3'-DIMETHYL-4'-(2-PHENYLCYCLOPROPANEAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE
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Overview
Description
N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of the cyclopropyl groups and the amide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide include:
MDMB-4en-PINACA: A synthetic cannabinoid receptor agonist with similar structural features.
Other synthetic cannabinoids: Compounds with similar cyclopropyl and biphenyl structures.
Uniqueness
The uniqueness of N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H32N2O2 |
---|---|
Molecular Weight |
500.6g/mol |
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(2-phenylcyclopropanecarbonyl)amino]phenyl]phenyl]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C34H32N2O2/c1-21-17-25(13-15-31(21)35-33(37)29-19-27(29)23-9-5-3-6-10-23)26-14-16-32(22(2)18-26)36-34(38)30-20-28(30)24-11-7-4-8-12-24/h3-18,27-30H,19-20H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
JMWINFXHSOCGEL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC3C4=CC=CC=C4)C)NC(=O)C5CC5C6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC3C4=CC=CC=C4)C)NC(=O)C5CC5C6=CC=CC=C6 |
Origin of Product |
United States |
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